molecular formula C20H21N5O B11001813 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide

Cat. No.: B11001813
M. Wt: 347.4 g/mol
InChI Key: JTFQJWRYRJZZOT-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked via a methyl group to an acetamide moiety, which is further substituted with a 1-isopropylindole group. The isopropyl substituent on the indole nitrogen likely improves metabolic stability compared to smaller alkyl groups.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H21N5O/c1-14(2)25-13-15(16-7-3-4-8-17(16)25)11-20(26)21-12-19-23-22-18-9-5-6-10-24(18)19/h3-10,13-14H,11-12H2,1-2H3,(H,21,26)

InChI Key

JTFQJWRYRJZZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or triazolopyridine rings.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds featuring the triazolo-pyridine moiety. For example, a series of novel compounds with similar structures demonstrated significant antifungal activity against Candida species, often outperforming traditional antifungal agents like fluconazole. The mechanism involves interaction with fungal enzymes, leading to cell death or inhibition of growth .

Case Study: Antifungal Efficacy

A study synthesized several derivatives based on triazolo-pyridine and evaluated their efficacy against Candida albicans. The most potent compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL, indicating a strong potential for developing new antifungal therapies .

Antimalarial Potential

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide may also exhibit antimalarial properties. A virtual library of related compounds was screened against Plasmodium falciparum, revealing several candidates with promising in vitro activity .

Case Study: Antimalarial Activity

In one study, compounds derived from triazolo-pyridine were synthesized and tested for their antimalarial effects. Notably, two compounds showed IC50 values of 2.24 µM and 4.98 µM, suggesting they could serve as lead compounds for further development in antimalarial drug discovery .

Anticancer Properties

The structural features of this compound suggest potential anticancer applications. Compounds with similar triazolo-pyridine frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

Research has shown that derivatives of triazolo-pyridine can inhibit the growth of multiple cancer cell lines. For instance, certain synthesized derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro .

Antiviral Applications

The unique structure of this compound may also allow it to interact with viral targets. Some studies have indicated that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in drug development. Potential interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in fungal or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity related to various signaling pathways critical in disease progression.

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Key Differences :

  • Indole Substituent: The analog has a 6-chloroindole group instead of 1-isopropylindole.
  • Linker Length : A propyl chain connects the triazolo-pyridine and acetamide, whereas the target compound uses a methyl linker. Longer linkers may increase conformational flexibility but reduce steric compatibility with target sites.

Hypothesized Impact :
The chloro-substituted indole may enhance target specificity for halogen-binding pockets in enzymes, while the shorter methyl linker in the target compound could improve binding efficiency in constrained active sites.

Pyrrolo-Triazolo-Pyrazine Derivatives

Examples from European patents include:

  • N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide
  • N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide

Key Differences :

  • Substituents: Cyclopentyl, tetrahydro-pyran, and cyano groups introduce steric bulk and polarity, which may influence blood-brain barrier penetration or metabolic pathways.

Hypothesized Impact: The expanded heterocyclic core could enhance binding to larger enzymatic pockets, while polar substituents like cyano groups might reduce bioavailability compared to the lipophilic isopropylindole in the target compound.

Imidazo[1,2-a]pyridine Derivatives

Examples include:

  • 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide
  • 6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridine-3-acetonitrile

Key Differences :

  • Core Heterocycle : The imidazo[1,2-a]pyridine core lacks the triazole ring, reducing hydrogen-bonding capacity.
  • Substituents : Methylphenyl groups prioritize hydrophobic interactions, while acetonitrile introduces electron-withdrawing effects.

Hypothesized Impact : The absence of a triazole ring may limit interactions with polar residues in target proteins, but methylphenyl groups could improve membrane permeability relative to the target compound’s indole moiety.

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article examines the biological activity of this compound by analyzing its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.34 g/mol

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit various biological activities, including inhibition of key enzymes involved in cancer progression and inflammation. Specifically, this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immunotherapy by modulating immune responses and enhancing the efficacy of other treatments .

Antitumor Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridine show significant antitumor activity across multiple cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition
22iHeLa2.85 ± 0.74c-Met kinase inhibition

The compound 22i has been highlighted for its potent anti-tumor effects and ability to inhibit c-Met kinase at nanomolar levels .

Neuroprotective Effects

In addition to its antitumor properties, studies on related compounds have shown neuroprotective effects against neuronal injury models. For example:

CompoundModel TypeEffect
7fIn vivo cerebral ischemiaReduced infarct size by 15%

Compounds such as 7f have demonstrated the ability to prevent neuronal death in models simulating cerebral ischemia by inhibiting GSK-3β activity .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • IDO1 Inhibition : A study showcased a novel class of compounds derived from [1,2,4]triazolo[4,3-a]pyridine that significantly inhibited IDO1 activity in vitro and showed promising results in enhancing immune responses against tumors .
  • GSK-3β Inhibition : A series of maleimide derivatives containing the triazole scaffold were evaluated for their ability to inhibit GSK-3β and showed significant neuroprotective effects in both in vitro and in vivo models .

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